molecular formula C7H6BrFO2 B14864744 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol

5-Bromo-4-fluoro-2-hydroxybenzyl alcohol

Cat. No.: B14864744
M. Wt: 221.02 g/mol
InChI Key: CAVJCUHEEKQOTG-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-hydroxybenzyl alcohol: is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol typically involves the bromination and fluorination of 2-hydroxybenzyl alcohol. One common method includes:

    Fluorination: The fluorine atom can be introduced at the 4-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form derivatives with reduced functional groups, such as converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: NaOCH3, KOtBu, and other nucleophiles.

Major Products:

    Oxidation: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, 5-Bromo-4-fluoro-2-hydroxybenzoic acid.

    Reduction: 5-Bromo-4-fluorotoluene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzyl alcohols on biological systems. It may also be used in the development of new bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. It can be used to synthesize potential anti-inflammatory, antimicrobial, or anticancer agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, that require specific functional groups for enhanced properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol depends on its specific application. In general, the compound may interact with biological targets through hydrogen bonding, halogen bonding, and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    5-Bromo-2-hydroxybenzyl alcohol: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    4-Fluoro-2-hydroxybenzyl alcohol: Lacks the bromine atom, which may affect its chemical properties and applications.

    5-Bromo-4-fluoro-2-methoxybenzyl alcohol:

Uniqueness: 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

4-bromo-5-fluoro-2-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,10-11H,3H2

InChI Key

CAVJCUHEEKQOTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)O)CO

Origin of Product

United States

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